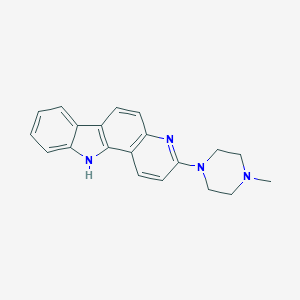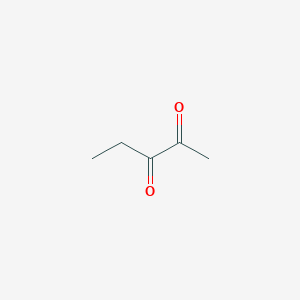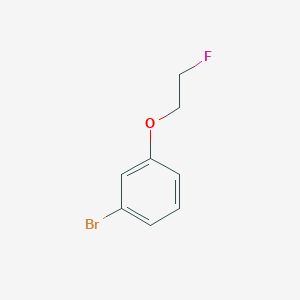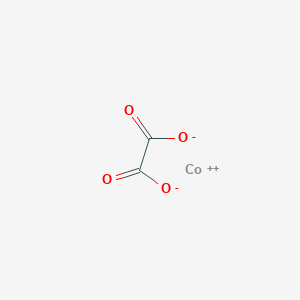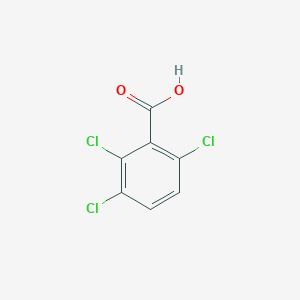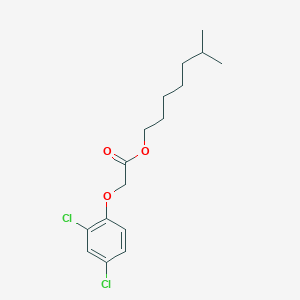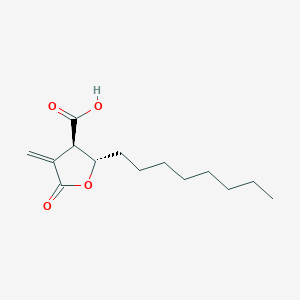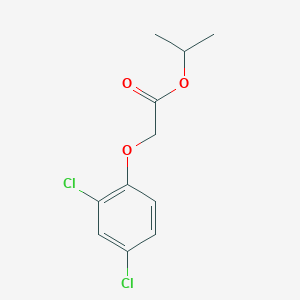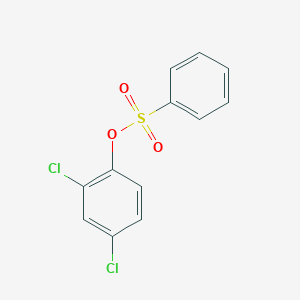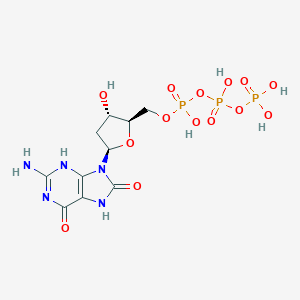
8-Oxo-dgtp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-dGTP is a modified nucleotide that is involved in DNA synthesis and repair. This molecule is an oxidized form of deoxyguanosine triphosphate (dGTP) and contains an 8-oxo group at the 8th position of the purine ring. 8-Oxo-dGTP has been extensively studied due to its potential role in mutagenesis, carcinogenesis, and aging.
Applications De Recherche Scientifique
Role in Preventing DNA Mutations
8-Oxo-dGTP plays a critical role in preventing mutations in DNA. It's an oxidized form of dGTP that can be mistakenly incorporated into DNA, potentially causing transversion mutations. Human cells contain enzymes that convert 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its misincorporation into DNA and preserving genetic information integrity (Sakumi et al., 1993).
Inhibition by Cadmium and Impact on Cancer
Cadmium, a toxic metal, can inhibit the activity of 8-oxo-dGTPase enzymes in cells, leading to increased risks of cancer. A study showed that cadmium exposure in Chinese hamster ovary cells suppressed 8-oxo-dGTPase activity, leading to higher chances of mutagenesis, which is a key factor in carcinogenesis (Bialkowski & Kasprzak, 1998).
Genomic Structure and Chromosomal Location
Research has identified the genomic structure and chromosomal location of the human mutT homologue gene MTH1, which encodes 8-oxo-dGTPase. This enzyme plays a crucial role in preventing A:T to C:G transversion mutations caused by the misincorporation of 8-oxo-dGTP into DNA (Furuichi et al., 1994).
Oxidative Stress and DNA Repair
8-Oxo-dGTP is a potent mutagenic substrate for DNA synthesis, especially under oxidative stress. Enzymes like MutT, MutM, and MutY function cooperatively to control the spontaneous mutagenesis in cells by managing 8-oxo-dGTP levels and correcting mispairs in DNA (Tajiri, Maki, & Sekiguchi, 1995).
Interaction with DNA Polymerases
8-Oxo-dGTP's interaction with DNA polymerases is a critical aspect of understanding its role in mutagenesis and cancer therapeutics. Studies have shown how DNA polymerases discriminate between damaged and non-damaged nucleotides, which is crucial given the role of oxidized nucleotides in mutagenesis and cancer therapeutics (Freudenthal et al., 2014).
Development of Damaged Nucleoside Mimics for Inhibition of Repair Enzymes
Research into creating mimics of 8-oxo-dGTP aims to interact with enzymes like hMTH1, which is involved in the removal of oxidized nucleotides. This is significant in the context of cancer cells, where hMTH1 is essential for survival, making it a potential target for antitumor agents (Taniguchi, 2017).
Cell Type-specific Expression
The expression of 8-oxo-dGTPase varies between different cell types within an organ, which might explain cell type-specific responses to oxidative stress. This is particularly relevant in cells with low levels of this protective protein (Wani & D'Ambrosio, 1995).
Role in Carcinogenesis and Cancer Cell Survival
The levels of 8-oxoguanine, either in DNA or the nucleotide pool, play significant roles in carcinogenesis and the survival of cancer cells. Cells increase the expression of enzymes like MTH1 under high oxidative stress to eliminate 8-oxo-dGTP, suggesting potential therapeutic strategies against cancer (Nakabeppu, 2014).
Propriétés
Numéro CAS |
139307-94-1 |
|---|---|
Nom du produit |
8-Oxo-dgtp |
Formule moléculaire |
C10H16N5O14P3 |
Poids moléculaire |
523.18 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(27-5)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 |
Clé InChI |
BUZOGVVQWCXXDP-VPENINKCSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
8-oxodeoxyguanosine triphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



